molecular formula C20H22F3NO3 B1614452 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 769172-66-9

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No. B1614452
M. Wt: 381.4 g/mol
InChI Key: MXUYMTATQVRKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a useful research compound. Its molecular formula is C20H22F3NO3 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

769172-66-9

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide

Molecular Formula

C20H22F3NO3

Molecular Weight

381.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C20H22F3NO3/c1-26-17-9-5-15(13-18(17)27-2)11-12-24-19(25)10-6-14-3-7-16(8-4-14)20(21,22)23/h3-5,7-9,13H,6,10-12H2,1-2H3,(H,24,25)

InChI Key

MXUYMTATQVRKBQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)OC

Other CAS RN

769172-66-9

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3,4-Dimethoxyphenethylamine 42a (3.62 g, 3.4 mL, 20 mmol, 1.0 eq) was added to a solution of 4-(trifluoromethyl)hydrocinnamic acid 43 (4.36 g, 20 mmol, 1.0 eq) in toluene (75 mL). After 5 min a thick suspension formed. The suspension was heated to reflux, giving a clear solution. The mixture was heated at reflux for 24 h using a Dean-Stark trap to remove water that was formed. The mixture was partially cooled, diluted with ethyl acetate (100 mL) and concentrated under reduced pressure to near dryness. The thick slurry was diluted with ethyl acetate (200 mL) and the solution washed sequentially with 1N hydrochloric acid (100 mL), aqueous sodium bicarbonate solution (200 mL), water (100 mL) and brine (100 mL). The organic solution was dried over sodium sulfate, filtered and the filtrate concentrated under reduced pressure. The solid was triturated with heptanes (50 mL), filtered and dried to give 5.37 g (70%) of 44a as a white, fluffy solid.
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3.4 mL
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75 mL
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100 mL
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Yield
70%

Synthesis routes and methods II

Procedure details

3-(4-trifluoromethyl-phenyl)-propionic acid methyl ester is dissolved in toluene, 1.05 equivalents 2-(3,4-dimethoxy-phenyl)-ethylamine (commercially available) and 1.1 equivalents sodium methoxide (30% in methanol) are added. At normal pressure the reaction mixture is heated to a maximum of 110° C. and methanol distilled until full conversion is reached. The reaction mixture is washed with water and sulfuric acid. During cooling of the organic phase, the compound 3 crystallises and is filtered, washed with cold toluene and dried in vacuo at 50° C.
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Synthesis routes and methods III

Procedure details

This compound is prepared by reaction of 3,4-dimethoxyphenylethylamine and 4-(trifluoromethyl)-hydrocinnamic acid.
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